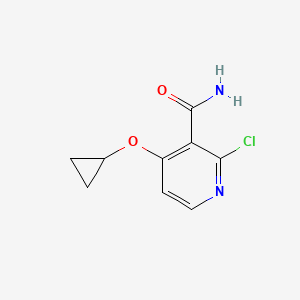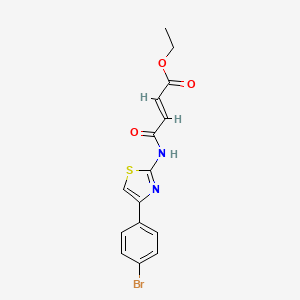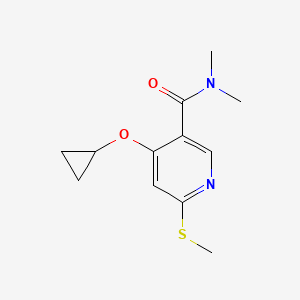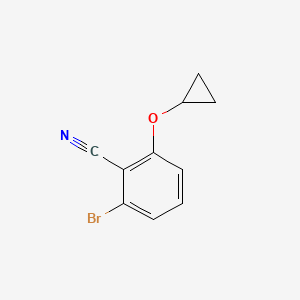
4-Amino-3-cyclopropoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-cyclopropoxypyridine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring, which imparts unique chemical and biological properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclopropoxypyridine-2-sulfonamide typically involves the reaction between a primary amine and a sulfonyl chloride. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves large-scale reactions using readily available low-cost commodity chemicals. The process is designed to be scalable and to minimize waste generation. The use of oxidative coupling in industrial production ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-cyclopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: Sulfinamides and sulfonamides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Amino-3-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Sulfonamides are known for their use as antibiotics, diuretics, and hypoglycemic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing the necessary folic acid, leading to their death.
Comparison with Similar Compounds
Sulfenamides: These compounds have a sulfur-nitrogen bond and are used in various chemical reactions.
Sulfinamides: These are oxidized derivatives of sulfenamides and have similar applications.
Sulfonimidates: These compounds are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness: 4-Amino-3-cyclopropoxypyridine-2-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-amino-3-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O3S/c9-6-3-4-11-8(15(10,12)13)7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13) |
InChI Key |
ODTRFQPPXTZHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14811964.png)
![2,2-Dimethyl-N-[1,8]naphthyridin-3-yl-propionamide](/img/structure/B14811965.png)
![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B14811970.png)



![7-Thia-3,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B14811989.png)

![[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B14812000.png)

![N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)-N-methylacetamide](/img/structure/B14812012.png)



